molecular formula C6H6F3N3O B1479240 6-((2,2,2-Trifluoroethyl)amino)pyridazin-3-ol CAS No. 2092546-38-6

6-((2,2,2-Trifluoroethyl)amino)pyridazin-3-ol

Cat. No. B1479240
CAS RN: 2092546-38-6
M. Wt: 193.13 g/mol
InChI Key: PJPDRDHWUGELDX-UHFFFAOYSA-N
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Description

6-((2,2,2-Trifluoroethyl)amino)pyridazin-3-ol, commonly referred to as 6-TFAP, is an organic compound belonging to the pyridazin-3-ol family. It is a colorless, crystalline solid, with a molecular formula of C7H7F3N2O and a molecular weight of 182.14 g/mol. 6-TFAP is known for its wide range of applications in scientific research, ranging from biochemical and physiological effects to its use in laboratory experiments.

Scientific Research Applications

Pharmaceutical Research

This compound is used in the development of new pharmaceuticals due to its trifluoroethyl group, which can improve the metabolic stability and bioavailability of potential drug candidates . It’s particularly useful in the synthesis of small molecule therapeutics, where its unique structure may contribute to the binding affinity and selectivity towards biological targets.

Organic Synthesis

In organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its amino group can act as a nucleophile, opening up possibilities for various substitution reactions that can lead to new classes of pyridazinol derivatives .

Material Science

The trifluoroethyl group in this compound imparts unique properties that are valuable in material science. These properties include resistance to degradation under harsh conditions, making it a candidate for use in high-performance materials.

Catalysis

“6-((2,2,2-Trifluoroethyl)amino)pyridazin-3-ol” can act as a ligand in catalysis, potentially forming complexes with metals that can catalyze a variety of chemical reactions. This application is crucial in industrial processes where efficient and selective catalysts are needed .

Analytical Chemistry

Due to its distinct chemical structure, this compound can be used as a standard in analytical chemistry for the calibration of instruments and the quantification of similar compounds in complex mixtures .

Agrochemical Research

In agrochemical research, derivatives of this compound could be explored for their potential as novel pesticides or herbicides. The trifluoroethyl group might confer properties such as increased potency or specific activity against certain pests or weeds .

properties

IUPAC Name

3-(2,2,2-trifluoroethylamino)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3O/c7-6(8,9)3-10-4-1-2-5(13)12-11-4/h1-2H,3H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPDRDHWUGELDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NNC1=O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((2,2,2-Trifluoroethyl)amino)pyridazin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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